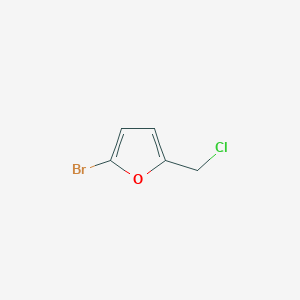

2-Bromo-5-(chloromethyl)furan

Descripción

BenchChem offers high-quality 2-Bromo-5-(chloromethyl)furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(chloromethyl)furan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-(chloromethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClO/c6-5-2-1-4(3-7)8-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVZKIKBFKAFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480484 | |

| Record name | 2-Bromo-5-(chloromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337914-79-1 | |

| Record name | 2-Bromo-5-(chloromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Bromo-5-(chloromethyl)furan CAS number and molecular weight lookup

A Versatile Bifunctional Furanic Building Block for Medicinal Chemistry

Executive Summary

2-Bromo-5-(chloromethyl)furan (CAS: 337914-79-1) is a high-value heterocyclic intermediate utilized primarily in the synthesis of complex pharmaceutical candidates and agrochemicals.[1][2][3] Its structural uniqueness lies in its bifunctionality : it possesses an electrophilic chloromethyl handle for nucleophilic substitution and a brominated position primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille). This dual reactivity allows medicinal chemists to sequentially elaborate the furan core, making it an ideal scaffold for fragment-based drug discovery (FBDD) and the synthesis of biologically active furan derivatives.

Chemical Identity & Physical Properties[1][4]

This compound is characterized by a furan ring substituted at the 2- and 5-positions, providing a linear geometry that is often exploited as a bioisostere for para-substituted benzenes in drug design.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 2-Bromo-5-(chloromethyl)furan |

| CAS Number | 337914-79-1 |

| Molecular Formula | C₅H₄BrClO |

| Molecular Weight | 195.44 g/mol |

| Appearance | Low-melting solid or colorless to pale yellow oil (dependent on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |

| Stability | Moisture-sensitive; acid-sensitive.[1][2][4] Store at -20°C under inert gas. |

| SMILES | ClCC1=CC=C(Br)O1 |

Synthesis & Manufacturing Methodologies

The synthesis of 2-Bromo-5-(chloromethyl)furan typically follows a convergent pathway starting from commercially available furfuryl alcohol or 5-methylfurfural. The choice of route depends on scale and available reagents.

Route A: The Alcohol Conversion Pathway (Standard Laboratory Scale)

This is the most reliable method for generating high-purity material.

-

Bromination: Furfuryl alcohol is brominated at the 5-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) or via lithiation/bromination sequences to yield (5-bromofuran-2-yl)methanol .

-

Chlorination: The hydroxyl group is converted to a chloride using Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl) followed by displacement.

Route B: Radical Halogenation (Industrial/Scale-up)

-

Precursor: Start with 2-bromo-5-methylfuran .

-

Radical Substitution: Reaction with N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (AIBN or benzoyl peroxide) yields the chloromethyl derivative. Note: This route often yields dichloromethyl byproducts and requires careful stoichiometry control.

Figure 1: Primary synthetic pathways. The solid blue line represents the preferred laboratory route due to higher selectivity.

Reactivity Profile & Applications

The strategic value of 2-Bromo-5-(chloromethyl)furan lies in its orthogonal reactivity. Chemists can selectively manipulate one functional group without affecting the other, allowing for "modular" molecule construction.

A. Nucleophilic Substitution (SN2) - The "Right" Wing

The chloromethyl group is highly reactive toward nucleophiles due to the electron-rich furan ring stabilizing the transition state (benzylic-like resonance).

-

Amination: Reaction with primary/secondary amines yields (5-bromofuran-2-yl)methanamines , common motifs in GPCR ligands (e.g., mGluR5 modulators).

-

Etherification: Reaction with phenols or alkoxides creates ether linkages.

-

Thioetherification: Reaction with thiols generates sulfide bridges.

B. Cross-Coupling Reactions - The "Left" Wing

The C2-Bromine bond is chemically distinct and robust enough to survive the SN2 conditions used at the chloromethyl site. It is subsequently activated by Palladium catalysts.

-

Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl complexity.

-

Stille Coupling: Reaction with organostannanes.

-

Sonogashira: Installation of alkynes for rigid linker systems.

Figure 2: Divergent synthesis logic. The compound serves as a linchpin, connecting nucleophiles (green arrows) and aryl groups (red arrow).

Handling, Stability & Safety (MSDS Summary)

Critical Warning: This compound is a potent alkylating agent and lachrymator. It must be handled with extreme care in a fume hood.

-

Hazards:

-

Storage Protocol:

-

Temperature: Store at -20°C .

-

Atmosphere: Hygroscopic and air-sensitive. Store under Argon or Nitrogen .

-

Shelf Life: Degrades over time (turns dark brown/black) via polymerization if exposed to acid or moisture.

-

-

Spill Response: Neutralize with dilute aqueous sodium hydroxide or sodium bicarbonate solution.

References

-

BLD Pharm. (n.d.). 2-Bromo-5-(chloromethyl)furan Product Sheet. Retrieved from

-

ChemicalBook. (2025).[6] 5-Chloromethylfurfural Safety Data Sheet. Retrieved from

-

National Institutes of Health (NIH). (2012). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. PMC. Retrieved from

-

Google Patents. (2016). Preparation of acid chlorides from 5-(chloromethyl) furfural. WO2016191682A1. Retrieved from

-

ChemSrc. (2025).[5][6] 2-bromo-5-(bromomethyl)furan CAS Database. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. US11440922B2 - Heterocyclylmethylidene derivatives and their use as modulators of mGluR5 receptors - Google Patents [patents.google.com]

- 3. US7572820B2 - Chemical compounds - Google Patents [patents.google.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. chemicalbook.com [chemicalbook.com]

Strategic Utilization of Halogenated Furan Derivatives: A Synthetic Guide

Introduction: The Furan Pharmacophore

In the landscape of medicinal chemistry, the furan ring is not merely a structural spacer but a versatile "masked" functionality. While often employed as a bioisostere for phenyl or thiophene rings to alter polarity and metabolic profiles, its true synthetic power lies in its potential as a latent 1,4-dicarbonyl equivalent (via the Achmatowicz reaction or oxidative ring opening) and its ability to participate in cycloadditions.

Halogenated furan derivatives (Cl, Br, I) serve as the critical "handles" for functionalizing this scaffold. However, the electron-rich nature of the furan ring creates a dichotomy: it is highly susceptible to electrophilic aromatic substitution (EAS) at the

Accessing the Scaffold: Synthesis & Regiocontrol[1]

The primary challenge in furan chemistry is distinguishing between the C2 (

Direct Halogenation (The -Selectivity Rule)

Direct halogenation of furan proceeds almost exclusively at the C2 position due to the stabilization of the cationic intermediate by the adjacent oxygen lone pair.

-

Bromination: Reaction with

in dioxane or DMF typically yields 2-bromofuran. However, this compound is unstable at room temperature and prone to polymerization. -

Stabilization Protocol: It is standard practice to store 2-bromofuran in solution with a trace of base (e.g.,

) or use it immediately.

Accessing the C3-Position (The "Halogen Dance")

Synthesizing 3-halofurans requires circumvention of the natural C2 preference. A robust method involves the "Halogen Dance" or rearrangement of lithiated species.

Mechanism of C3-Access:

-

Lithiation: Treatment of 2,3-dibromofuran with

-BuLi at -78°C results in selective Lithium-Halogen Exchange (Li-HE) at the C2 position (kinetic control). -

Quenching: Protonation of the C2-lithio species yields 3-bromofuran.

Alternatively, 3-bromofuran is commercially available but expensive; synthesis via the Diels-Alder reaction of oxazole with phenyl vinyl sulfone (followed by retro-Diels-Alder) is a scalable alternative for bulk preparation.

Visualization: Regioselective Logic Flow

The following diagram illustrates the decision matrix for accessing specific halofuran isomers.

Caption: Logic flow for accessing C2 vs. C3 substituted halofurans. Note the requirement for a dibromo-precursor to access the C3 position via lithiation.

Reactivity Profile: Cross-Coupling Strategies

Halofurans are excellent substrates for Palladium-catalyzed cross-coupling, but they possess unique pitfalls compared to phenyl halides.

The Boronic Acid Instability (Suzuki-Miyaura)

A critical failure mode in Suzuki coupling of furans is protodeboronation . 2-Furylboronic acids are notoriously unstable under aqueous basic conditions, hydrolyzing back to furan.

-

Solution: Use MIDA boronates or Potassium trifluoroborates (

) . These slow-release reagents prevent the accumulation of the unstable free boronic acid. -

Alternative: Invert the coupling partners. Use a Halofuran + Arylboronic acid . The halofuran is stable, and the arylboronic acid is generally robust.

Stille Coupling (The Reliable Workhorse)

Despite toxicity concerns, Stille coupling (Organotin) remains the most reliable method for furans because it avoids the basic conditions that trigger ring opening or decomposition.

-

Catalyst Choice:

or

Comparative Data: Coupling Efficiency

| Coupling Type | Substrate A | Substrate B | Catalyst System | Yield | Key Constraint |

| Suzuki | 3-Bromofuran | Phenylboronic Acid | 85-95% | Base sensitive intermediates | |

| Suzuki | 2-Bromofuran | Phenylboronic Acid | 60-75% | 2-Bromofuran instability | |

| Stille | 2-Tributylstannylfuran | Aryl Bromide | 90-98% | Toxicity of Tin residues | |

| Negishi | 2-Furylzinc bromide | Aryl Iodide | 80-90% | Moisture sensitivity |

Experimental Protocol: Regioselective Synthesis of 3-Aryl-2-Substituted Furans

This protocol demonstrates a "One-Pot" lithiation-trapping sequence, utilizing 3-bromofuran to generate a 2,3-disubstituted scaffold. This is superior to stepwise halogenation for maintaining yield.

Objective: Synthesis of 2-formyl-3-phenylfuran via C2-lithiation.

Materials & Reagents[2]

-

Substrate: 3-Bromofuran (1.0 eq)

-

Base: Lithium Diisopropylamide (LDA) (1.1 eq) - Prepared fresh

-

Electrophile: DMF (Dimethylformamide) (1.2 eq)

-

Coupling Partner: Phenylboronic acid (1.5 eq)

-

Catalyst:

(5 mol%) -

Solvent: Anhydrous THF

Step-by-Step Methodology

-

C2-Lithiation (The Kinetic Trap):

-

Charge a flame-dried flask with 3-bromofuran in THF under Argon.

-

Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent "Halogen Dance" scrambling.

-

Add LDA dropwise over 20 minutes. Stir for 30 minutes at -78°C.

-

Mechanistic Insight: The bromine at C3 exerts an inductive effect (-I), acidifying the C2 proton. The steric bulk of LDA prevents nucleophilic attack on the ring.

-

-

Electrophilic Trapping:

-

Add DMF dropwise to the lithiated species at -78°C.

-

Allow the reaction to warm to 0°C over 1 hour.

-

Result: Formation of 3-bromo-2-formylfuran. Do not isolate; proceed to coupling (telescoped process).

-

-

Suzuki Coupling (In-situ):

-

Add aqueous

(2M) and Phenylboronic acid directly to the reaction mixture. -

Add

(dissolved in minimal THF). -

Reflux at 65°C for 12 hours.

-

-

Workup:

-

Cool to room temperature. Dilute with EtOAc, wash with water and brine.

-

Purify via column chromatography (Hexanes/EtOAc).

-

Workflow Visualization

Caption: Telescoped synthesis of 2,3-disubstituted furan via lithiation and Suzuki coupling.

Advanced Applications: The "Masked" Dicarbonyl

Researchers utilizing halofurans should recognize that the furan ring is often a means to an end. Following the coupling reactions described above, the furan ring can be oxidatively opened to reveal complex acyclic structures.

The Achmatowicz Rearrangement: If the furan is converted to a furfuryl alcohol (e.g., by reducing the aldehyde from the protocol above), treatment with oxidizing agents (NBS or mCPBA) converts the furan into a dihydropyranone . This is a key strategy in the total synthesis of carbohydrates and macrolides [1].

Safety & Stability (Self-Validating Systems)

-

Peroxide Formation: Furans are prone to auto-oxidation. Always test solvents (THF/Ether) for peroxides before use.

-

Acid Sensitivity: Furan derivatives, particularly electron-rich ones, polymerize rapidly in strong acid (the "fur resin" effect). Always use buffered workups (e.g., Phosphate buffer pH 7) rather than strong HCl washes.

References

-

Tanis, S. P. (1982). "Furans in Synthesis. 3-Lithiofurans." Journal of Organic Chemistry.

-

Keay, B. A. (2009). "Regioselective Lithiation of 3-Substituted Furans." Chemical Reviews.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Organic Syntheses. (2014). "Synthesis of 3-Bromofuran." Organic Syntheses, Coll.[1][2] Vol. 12.

-

Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and pyrroles: The reaction of the furan nucleus." Current Opinion in Drug Discovery & Development.

Sources

Technical Guide: Thermodynamic & Kinetic Stability of 2-Bromo-5-(chloromethyl)furan vs. 2-(Chloromethyl)furan

Executive Summary

Verdict: 2-Bromo-5-(chloromethyl)furan exhibits significantly higher kinetic and thermodynamic stability compared to its unsubstituted parent, 2-(chloromethyl)furan (furfuryl chloride).

-

2-(Chloromethyl)furan: Highly unstable. Prone to rapid, often violent, autocatalytic polymerization (resinification) at room temperature due to the facile formation of the resonance-stabilized furfuryl cation.

-

2-Bromo-5-(chloromethyl)furan: Moderately stable. The electron-withdrawing inductive effect (-I) of the bromine atom at the C5 position destabilizes the transition state leading to cation formation, thereby increasing the activation energy (

) for decomposition.

This guide details the mechanistic underpinnings of this stability difference, provides actionable data for handling, and outlines self-validating protocols for stability assessment.

Part 1: The Stability Paradox of Halomethylfurans

Furan derivatives containing a halomethyl group (

The Decomposition Mechanism (Autocatalysis)

The decomposition of 2-(chloromethyl)furan is not a simple degradation; it is a chain-growth polymerization event.

-

Initiation: Spontaneous loss of the chloride ion (

) generates the furfuryl cation. -

Propagation: This electrophilic cation attacks the electron-rich C5 position of a neutral furan molecule (Friedel-Crafts alkylation).

-

Acid Catalysis: The reaction releases HCl, which further protonates furan rings or facilitates leaving group departure, creating an autocatalytic runaway loop.

The Stabilizing Role of Bromine (C5 Substitution)

The introduction of a Bromine atom at the C5 position alters the electronic landscape of the furan ring through two competing effects:

-

Inductive Effect (-I): Bromine is electronegative. It pulls electron density through the sigma bond framework.

-

Resonance Effect (+M): Bromine has lone pairs that can donate into the

-system.

The Net Result: In the context of furfuryl chloride stability, the Inductive Effect (-I) dominates .

-

Cation Destabilization: The -I effect reduces electron density at the reaction center (

), destabilizing the carbocation intermediate. This raises the energy barrier for the rate-determining step (ionization). -

Nucleophile Deactivation: The bromine atom makes the furan ring less electron-rich (deactivated), making it a poorer nucleophile. This slows down the propagation step where a neutral furan attacks the cation.

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent pathways. The unsubstituted furan rapidly enters the "Polymerization Loop," while the 5-Bromo derivative faces a high energy barrier.

Figure 1: Comparative decomposition pathways. The red path indicates rapid failure; the green path indicates kinetic stability due to the high energy barrier imposed by the bromine substituent.

Part 3: Comparative Stability Data

The following data consolidates physical properties and estimated stability windows based on standard laboratory conditions (

| Feature | 2-(Chloromethyl)furan | 2-Bromo-5-(chloromethyl)furan |

| Electronic Character | Electron-rich (Activated) | Electron-deficient (Deactivated) |

| Leaving Group Propensity | High (Facile C-Cl bond heterolysis) | Low (Suppressed by -I effect) |

| Storage State (RT) | Unstable. Darkens/tars within hours. | Meta-Stable. Stable for days; degrades slowly. |

| Storage State (-20°C) | Stable for weeks (if acid-free). | Stable for months/years. |

| Primary Decomposition | Violent exothermic polymerization. | Slow hydrolysis or dimerization. |

| Handling Hazard | Explosion risk in closed vessels. | Standard irritant/lachrymator. |

Part 4: Experimental Protocols

Protocol A: Self-Validating Stability Assessment (NMR)

Trustworthiness: This protocol uses an internal standard to quantify decomposition rates, allowing you to generate a half-life (

Materials:

-

Analyte: Freshly prepared furan derivative (~10 mg).

-

Solvent:

(Neutralized by passing through basic alumina). -

Internal Standard: 1,3,5-Trimethoxybenzene (Inert, distinct singlet at ~6.1 ppm).

Workflow:

-

Preparation: Dissolve 10 mg analyte and 5 mg internal standard in 0.6 mL neutralized

. -

Baseline Scan (

): Acquire a -

Stress Testing: Incubate the NMR tube at a set temperature (e.g.,

or -

Monitoring: Acquire spectra at

. -

Validation: Plot

vs. Time. A linear fit indicates first-order kinetics (

Protocol B: Safe Synthesis & Isolation

Expertise: The key to stabilizing these molecules is the removal of trace acid, which catalyzes the polymerization.

-

Reaction: Standard chlorination (e.g., using

with Pyridine base) of the corresponding alcohol. -

Quench: Pour reaction mixture into ice-cold saturated

. Critical: The pH must remain basic (>8) to prevent autocatalysis. -

Extraction: Use cold Pentane or Hexane. Avoid ethers (peroxides can initiate radical decomposition).

-

Stabilization: Add 1% (w/w)

or a tertiary amine (like triethylamine) to the storage vial to act as an acid scavenger.

Workflow Visualization

Figure 2: Synthesis and stabilization workflow. Note the inclusion of basic stabilizers (

Part 5: Handling & Storage Strategy

The "Cold & Basic" Rule

For both molecules, but critically for the unsubstituted 2-(chloromethyl)furan, adherence to the "Cold & Basic" rule is mandatory for safety and yield.

-

Cold: Store at

or lower. Reaction rates for polymerization roughly double for every -

Basic: Always store over a solid acid scavenger. A few pellets of Potassium Carbonate (

) or a small amount of Polyvinylpyridine (PVP) resin in the vial will scavenge trace HCl generated by incipient decomposition, breaking the autocatalytic loop.

Solvent Selection

Never store these compounds neat (solvent-free) for extended periods if possible. Dilution reduces the rate of bimolecular polymerization (Second-order kinetics).

-

Recommended: Hexane, Pentane, Toluene (Non-polar, non-nucleophilic).

-

Avoid: Alcohols (Solvolysis), Acetone (Condensation), Ethers (Peroxides).

References

-

Divald, S., Chun, M. C., & Joullié, M. M. (1976). Chemistry of 2-(chloromethyl)furans.[1] Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles.[1] The Journal of Organic Chemistry, 41(17), 2835–2846.[1]

-

Mascal, M., & Dutta, S. (2011). Synthesis of the natural herbicide cyanobacterin and analogues via a biomimetic approach. Chemical Communications, 47, 5813-5815. (Demonstrates use of halogenated furan intermediates).

- Dunlop, A. P., & Peters, F. N. (1953).The Furans. Reinhold Publishing Corporation.

-

PubChem. (2025).[2] 2-(Chloromethyl)furan Compound Summary. National Center for Biotechnology Information.

Sources

Safety data sheet (SDS) and toxicology of 2-Bromo-5-(chloromethyl)furan

An In-Depth Technical Guide to the Safety and Toxicology of 2-Bromo-5-(chloromethyl)furan

Introduction: Understanding a Versatile Heterocyclic Building Block

2-Bromo-5-(chloromethyl)furan is a halogenated heterocyclic compound featuring a furan core, a versatile scaffold in organic synthesis. Its dual halogenation—a bromine atom on the furan ring and a chlorine atom in the methyl substituent—provides two distinct points for chemical modification, making it a valuable intermediate for researchers in medicinal chemistry and materials science. The furan moiety itself is a key "platform chemical" derivable from biomass, placing compounds like this at the intersection of synthetic chemistry and renewable resources.[1][2]

Given its reactive nature, a thorough understanding of its safety profile and potential toxicology is not merely a regulatory formality but a critical prerequisite for its safe handling and application in any research or development setting. This guide, intended for laboratory scientists and drug development professionals, provides a comprehensive analysis of the known safety data for 2-Bromo-5-(chloromethyl)furan and constructs a predictive toxicological profile based on structure-activity relationships with related molecules.

Section 1: Core Chemical Identity and Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These properties dictate storage conditions, potential incompatibilities, and appropriate handling procedures.

| Property | Value | Source |

| CAS Number | 337914-79-1 | [3] |

| Molecular Formula | C₅H₄BrClO | [3] |

| Molecular Weight | 195.44 g/mol | [3] |

| SMILES Code | ClCC1=CC=C(Br)O1 | [3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Storage | Inert atmosphere, store in freezer, under -20°C | [3] |

The recommendation to store this compound under an inert atmosphere in a freezer is a critical piece of data.[3] This reflects the compound's likely reactivity with atmospheric moisture or oxygen and its potential for degradation at ambient temperatures. The freezer condition slows down decomposition pathways, ensuring the material's integrity for experimental use.

Section 2: A Practical Interpretation of the Safety Data Sheet (SDS)

The SDS is the primary source of safety information. However, interpreting its standardized sections through the lens of practical laboratory experience is key to implementing effective safety controls. The following analysis is based on available GHS data for 2-Bromo-5-(chloromethyl)furan.[3]

Hazard Identification and the Chemistry Behind It

The GHS classification provides a snapshot of the primary dangers.

| Hazard Class | Hazard Code | Description |

| Combustible Liquid | H227 | Combustible liquid |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |

Expert Analysis:

-

H314 - Causes severe skin burns and eye damage: This is the most significant hazard. It is primarily driven by the reactive chloromethyl group. This functional group is a potent alkylating agent and lachrymator. Upon contact with moisture (e.g., on skin, in eyes, or mucous membranes), the compound can hydrolyze to release hydrochloric acid (HCl), causing immediate chemical burns. Furthermore, the parent molecule itself can alkylate biological macromolecules, leading to cell death and tissue damage.

-

H227 - Combustible liquid: While not extremely flammable, it can ignite if heated. This dictates that it must be kept away from open flames, sparks, and hot surfaces.[4]

The logical flow for assessing and mitigating these hazards in a laboratory setting is crucial.

Caption: Hazard assessment and mitigation workflow for 2-Bromo-5-(chloromethyl)furan.

First-Aid Measures: Rapid and Informed Response

In the event of an exposure, a correct and immediate response is critical to minimizing harm.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] The goal is to physically remove and dilute the corrosive agent as quickly as possible.

-

Skin Contact: Promptly remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] If irritation or burns develop, seek medical attention. The soap aids in removing the organic compound, which may be poorly soluble in water alone.

-

Inhalation: Move the person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7] Inducing vomiting can cause further damage to the esophagus from the corrosive chemical.

Handling and Storage Protocols

Adherence to strict handling and storage protocols is the primary means of preventing exposure.

-

Engineering Controls: All manipulations of 2-Bromo-5-(chloromethyl)furan must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[7] Ensure that a safety shower and eyewash station are readily accessible.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Hand Protection: Standard nitrile gloves may not offer sufficient protection against chlorinated compounds.[8] Use thicker, chemical-resistant gloves (e.g., butyl rubber or Viton) and inspect them for tears or holes before each use.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

-

-

Storage: As specified, the compound must be stored in a tightly-closed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C.[3] This minimizes degradation and prevents reaction with atmospheric moisture which could generate HCl gas, creating a pressure hazard in a sealed container. It should be stored away from incompatible materials such as strong oxidizing agents, bases, and moisture.

Section 3: Predictive Toxicology Profile

No specific toxicological studies have been published for 2-Bromo-5-(chloromethyl)furan. Therefore, a predictive profile must be constructed by analyzing its chemical structure and data from analogous compounds. This structure-activity relationship (SAR) approach is a cornerstone of modern toxicology for new chemical entities.

Key Toxicological Concerns from Structural Analogs

| Structural Feature | Analogous Compound | Observed Toxicological Concern | Reference |

| Chloromethyl Group | 5-(Chloromethyl)furfural (CMF) | Suspected of causing cancer (H351) | [8] |

| Furan Ring | Furfural | Hepatotoxicity (liver damage) in animal studies | [9] |

| Alkyl Halide | General Class | Alkylating agents are often genotoxic and mutagenic | N/A |

Expert Analysis: The primary toxicological concern for 2-Bromo-5-(chloromethyl)furan is genotoxicity . The chloromethyl group is a classic "structural alert" for an electrophilic agent capable of alkylating nucleophilic sites on DNA. This covalent modification can lead to mutations during DNA replication, which is the initiating event for chemical carcinogenesis. The H351 classification (suspected carcinogen) for the closely related 5-(chloromethyl)furfural strongly supports this hypothesis.[8]

A secondary concern is potential hepatotoxicity (liver toxicity). The liver is the primary site of metabolism for foreign compounds (xenobiotics). The metabolism of furan-containing compounds can sometimes generate reactive intermediates that cause cellular damage in the liver, as seen in high-dose studies of furfural.[9]

Proposed Toxicological Evaluation Workflow

For a novel compound like this in a drug development pipeline, a tiered approach to toxicological testing is employed. This strategy, starting with rapid in vitro assays, is designed to identify significant hazards early, saving time and resources.

Caption: A tiered workflow for assessing the toxicology of a new chemical entity.

Section 4: Key Experimental Protocols

Protocol: Safe Handling and Use in a Reaction

This protocol outlines the essential steps for safely using 2-Bromo-5-(chloromethyl)furan as a reagent in a typical laboratory synthesis.

-

Preparation:

-

Don all required PPE: face shield, goggles, chemical-resistant gloves, and lab coat.

-

Ensure the fume hood sash is at the appropriate height and the airflow is verified.

-

Prepare a neutralizing quench solution (e.g., 1M sodium bicarbonate) and keep it within arm's reach.

-

-

Reagent Handling:

-

Allow the reagent bottle to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold compound.

-

Under a positive pressure of an inert gas (argon or nitrogen), carefully draw the required amount of the liquid reagent using a clean, dry syringe.

-

-

Reaction Setup:

-

Add the reagent dropwise to the reaction vessel, which should also be under an inert atmosphere. Monitor for any signs of an exothermic reaction.

-

-

Cleanup:

-

Quench the syringe and needle by drawing up and expelling the neutralizing solution several times into a dedicated waste beaker.

-

Wipe down any contaminated surfaces with a suitable solvent, followed by a soap and water wash.

-

Dispose of all contaminated materials (gloves, pipette tips, paper towels) in a properly labeled hazardous waste container.

-

Protocol: Conceptual Overview of the Ames Test

The Ames test, or bacterial reverse mutation assay, is a rapid and widely used method to assess a chemical's potential to cause gene mutations.

-

Principle: The test utilizes several strains of the bacterium Salmonella typhimurium that have been engineered with a mutation preventing them from synthesizing the amino acid histidine. They cannot grow on a culture medium that lacks histidine.

-

Methodology:

-

The tester strains are exposed to the test chemical (2-Bromo-5-(chloromethyl)furan) at various concentrations.

-

A parallel experiment is conducted in the presence of a liver enzyme extract (S9 fraction) to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.

-

The treated bacteria are plated onto a histidine-deficient agar medium.

-

The plates are incubated for 48-72 hours.

-

-

Interpretation: Only bacteria that have undergone a "reverse mutation" (reverting them to a state where they can produce their own histidine) will be able to grow and form colonies. A significant increase in the number of colonies on the plates treated with the chemical, compared to control plates, indicates that the chemical is a mutagen. This result would substantiate the genotoxicity concerns raised by the compound's structure.

Conclusion

2-Bromo-5-(chloromethyl)furan is a valuable synthetic intermediate whose utility is matched by its significant hazards. The available data clearly identify it as a corrosive compound that causes severe skin and eye damage.[3] The dominant risk, inferred from its chemical structure and data on analogous compounds, is its potential as a genotoxic agent and suspected carcinogen.[8]

For researchers, scientists, and drug development professionals, this necessitates a stringent adherence to safety protocols. The use of robust engineering controls, particularly a chemical fume hood, and comprehensive personal protective equipment is non-negotiable. Any future development involving this compound would require a formal toxicological evaluation, beginning with in vitro genotoxicity assays, to fully characterize its risk profile. By integrating this knowledge into laboratory practice, the potential of this reactive building block can be explored while ensuring the safety of the personnel who handle it.

References

-

AWS. SAFETY DATA SHEET BROMICIDE® GRANULES (US). Available from: [Link]

-

PubChem. 2-Bromo-5-chlorophenol. National Institutes of Health. Available from: [Link]

-

ResearchGate. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF. Available from: [Link]

-

Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. Available from: [Link]

-

Royal Society of Chemistry. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. Available from: [Link]

-

PubChem. 2-(Bromomethyl)furan. National Institutes of Health. Available from: [Link]

-

PubChem. 2-(Chloromethyl)furan. National Institutes of Health. Available from: [Link]

-

Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. NIOSH. Available from: [Link]

-

eScholarship.org. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. University of California. Available from: [Link]

-

Elsevier. RIFM fragrance ingredient safety assessment, 2-methyl-5-(methylthio)furan, CAS Registry Number 13678-59-6. Food and Chemical Toxicology. Available from: [Link]

-

Wikipedia. 5-Chloromethylfurfural. Available from: [Link]

-

University of Tennessee, Knoxville. Time-Sensitive Chemicals. Environmental Health & Safety. Available from: [Link]

-

University of Wisconsin-Milwaukee. Specific Chemical Handling and Storage. FAA USA Safety and Health Programs. Available from: [Link]

-

PubMed. NTP Toxicology and Carcinogenesis Studies of Furfural (CAS No. 98-01-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 337914-79-1|2-Bromo-5-(chloromethyl)furan|BLD Pharm [bldpharm.com]

- 4. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]

- 5. fishersci.com [fishersci.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 5-Chloromethylfurfural - Wikipedia [en.wikipedia.org]

- 9. NTP Toxicology and Carcinogenesis Studies of Furfural (CAS No. 98-01-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 2,5-Disubstituted Furan Building Blocks

A Technical Guide for Drug Discovery & Material Science Applications

Introduction: The Furan Paradox

In modern medicinal chemistry and sustainable materials science, 2,5-disubstituted furans occupy a critical "Goldilocks" zone. They serve as bio-based rigid linkers (e.g., FDCA in PEF plastics) and high-value bioisosteres for phenyl rings in drug discovery. However, they present a paradox: while they mimic the geometry of benzene, they lack its chemical inertness.

This guide addresses the structural validation of these building blocks. Unlike benzene, the furan ring is the least aromatic of the standard five-membered heterocycles (Benzene > Thiophene > Pyrrole > Furan), making it susceptible to acid-catalyzed ring opening and oxidative degradation. Therefore, structural analysis is not merely about confirming identity; it is about validating integrity .

Electronic & Conformational Landscape

To analyze a 2,5-disubstituted furan, one must first understand its electronic signature. The oxygen atom introduces a dipole and reduces resonance energy (

Aromaticity & Bioisosterism

When replacing a phenyl ring with a furan (scaffold hopping), the orientation of the oxygen atom dictates the electrostatic potential surface (ESP).

-

Dipole Moment: Furan introduces a vector not present in benzene, influencing binding affinity in protein pockets.

-

H-Bonding: The oxygen acts as a weak hydrogen bond acceptor (HBA), unlike the hydrophobic phenyl ring.

Conformational Flipping

In 2,5-diarylfurans, the rotational barrier around the C(furan)-C(aryl) bond is lower than in biphenyls due to reduced steric clash at the heteroatom positions (no protons at positions 1 or 6). This leads to a higher degree of planarity, which is advantageous for

Analytical Characterization Strategy

NMR Spectroscopy: The Diagnostic Window

The proton NMR spectrum of a 2,5-disubstituted furan is the primary tool for rapid validation. The key lies in the H3 and H4 protons.

Table 1: Diagnostic NMR Signatures (400 MHz)

| Feature | Observation | Structural Implication |

| Symmetry | Singlet ( | Symmetric substitution (e.g., FDCA). Both substituents are identical. |

| Asymmetry | Two Doublets ( | Asymmetric substitution. Distinct H3 and H4 environments. |

| Coupling ( | CRITICAL CHECK. This small coupling is characteristic of the furan ring. If | |

| Shift Dispersion | Indicates strong push-pull electronic effects (e.g., Nitro vs. Amine substituents). |

X-Ray Crystallography: Packing Motifs

For material precursors like 2,5-furandicarboxylic acid (FDCA), crystal packing is dominated by intermolecular hydrogen bonding.

-

Validation Check: Ensure the C2-O-C5 bond angle falls within

. Deviations suggest ring strain or co-crystal formation.

Stability & Reactivity Profiling (Self-Validating Protocols)

The "Achilles' Heel" of furan building blocks is acid sensitivity. A robust analysis workflow must prove the ring is intact.

The Acid-Catalyzed Ring Opening (The "Paal-Knorr" Reversal)

Under acidic conditions (common in deprotection steps), the furan ring can hydrolyze to form a 1,4-dicarbonyl species (diketone). This is often invisible in LCMS (same mass + H2O) but obvious in NMR (loss of aromatic region).

Visualization: Analytical Decision Workflow

The following diagram outlines the logical flow for validating synthesized furan blocks, integrating stability checks.

Figure 1: Analytical logic flow for validating 2,5-disubstituted furan structural integrity.

Experimental Protocols

Protocol A: Structural Validation via 1H-NMR

Objective: To confirm substitution pattern and ring integrity.

Reagents:

-

Deuterated Dimethyl Sulfoxide (DMSO-

) – Preferred over CDCl3 for polar furans (like FDCA) to prevent aggregation. -

Internal Standard (optional): 1,3,5-trimethoxybenzene.

Methodology:

-

Sample Prep: Dissolve 5–10 mg of the furan derivative in 0.6 mL DMSO-

. Ensure complete dissolution; sonicate if necessary. Note: Suspensions yield broadened peaks that mask coupling constants. -

Acquisition: Set relaxation delay (

) to -

Processing (The Critical Step): Apply an exponential window function (LB = 0.3 Hz).

-

Analysis Criteria (Self-Validating):

-

Zoom: Focus on 6.0 – 7.5 ppm.

-

Measure J: Calculate the coupling constant between H3 and H4.

-

Validation Rule: If

is between 3.2 Hz and 3.8 Hz , the furan ring is intact. If signals appear as broad singlets or multiplets

-

Protocol B: Accelerated Acid Stability Stress Test

Objective: To determine if the building block survives downstream acidic chemistry (e.g., Boc-deprotection).

Methodology:

-

Dissolve 5 mg of substrate in 0.5 mL THF.

-

Add 0.1 mL of 1M HCl.

-

Stir at RT for 1 hour.

-

Neutralize with saturated NaHCO3, extract with EtOAc.

-

Readout: Analyze via TLC or UPLC.

-

Pass: Single spot/peak matching starting material.

-

Fail: Appearance of a new, more polar spot (diketone formation) or baseline smearing (polymerization/humins).

-

Applications in Research

Drug Discovery (Bioisosteres)

2,5-disubstituted furans are increasingly used to lower the lipophilicity (

-

Case Study: In P-glycoprotein (P-gp) inhibitors, replacing a central phenyl ring with furan improved water solubility while maintaining the spatial orientation of the pharmacophores [1].

Materials Science (PEF)

The structural rigidity of 2,5-furandicarboxylic acid (FDCA) is the basis for Polyethylene Furanoate (PEF).

-

Performance: The furan ring's hindered flip results in higher gas barrier properties (

,

References

-

Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance. PubMed. [Link]

-

2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. [Link]

-

Proton NMR splitting in 2-substituted furan. Chemistry Stack Exchange. [Link]

-

The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry. [Link]

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-Bromo-5-(chloromethyl)furan

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Bromo-5-(chloromethyl)furan in Modern Synthesis

The furan scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its prevalence in a wide array of bioactive natural products and pharmaceuticals.[1] As the demand for novel molecular architectures grows, particularly in drug discovery, the strategic functionalization of such scaffolds becomes paramount. 2-Bromo-5-(chloromethyl)furan emerges as a highly valuable and versatile bifunctional building block. Its structure presents two distinct electrophilic sites: a reactive benzylic-type chloride and a more robust vinyl bromide. This duality allows for controlled, sequential, or selective nucleophilic substitution reactions, opening a gateway to a diverse range of complex molecular derivatives.

This comprehensive guide provides an in-depth exploration of the nucleophilic substitution reactions of 2-Bromo-5-(chloromethyl)furan. We will delve into the mechanistic underpinnings that govern the differential reactivity of its two electrophilic centers, offering field-proven protocols for the selective functionalization at the chloromethyl position. This document is intended to empower researchers to harness the full synthetic potential of this powerful reagent.

Understanding the Competing Reaction Pathways

The synthetic utility of 2-Bromo-5-(chloromethyl)furan is rooted in the differential reactivity of its two halogen substituents. The primary determinant of selectivity lies in the inherent differences between an SN2 reaction at a benzylic-type carbon and a potential nucleophilic aromatic substitution (SNAr) at an sp²-hybridized carbon of the furan ring.

-

SN2 Reaction at the Chloromethyl Group: The chloromethyl group is highly susceptible to classical bimolecular nucleophilic substitution (SN2) reactions.[2] The carbon atom is sp³-hybridized and the attached chlorine is a good leaving group. Nucleophiles can readily attack this electrophilic carbon, leading to the displacement of the chloride ion. This pathway is generally favored under mild conditions with a wide range of nucleophiles.

-

Nucleophilic Aromatic Substitution (SNAr) at the 2-Bromo Position: Nucleophilic substitution directly on an aromatic or heteroaromatic ring is a more demanding transformation.[3] Unlike SN2 reactions, the SNAr mechanism typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex).[4] In the case of 2-Bromo-5-(chloromethyl)furan, the furan ring itself is electron-rich, and there are no powerful activating groups to facilitate SNAr. Consequently, the bromo-substituted position is significantly less reactive towards nucleophilic attack under standard conditions. This inherent difference in reactivity is the key to achieving selective functionalization.

The following diagram illustrates the favored reaction pathway.

Caption: Favored vs. Disfavored Nucleophilic Substitution Pathways.

Experimental Protocols: Selective SN2 Reactions at the Chloromethyl Position

The following protocols are designed as robust starting points for the selective substitution at the chloromethyl group of 2-Bromo-5-(chloromethyl)furan. It is recommended to monitor all reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Protocol 1: O-Alkylation with an Alcohol (Synthesis of an Ether)

This protocol details the synthesis of 2-Bromo-5-(methoxymethyl)furan as a representative example.

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ether linkages. In this case, a moderately strong base is used to deprotonate the alcohol, forming a potent alkoxide nucleophile that readily displaces the chloride.

Materials:

-

2-Bromo-5-(chloromethyl)furan

-

Methanol (MeOH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (0.5 M relative to the substrate).

-

Add methanol (1.2 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium methoxide.

-

Add a solution of 2-Bromo-5-(chloromethyl)furan (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: N-Alkylation with a Secondary Amine (Synthesis of a Tertiary Amine)

This protocol describes the reaction with morpholine as a representative secondary amine.

Rationale: Amines are excellent nucleophiles. A weak inorganic base is often added to neutralize the HCl that is formed during the reaction, preventing the protonation and deactivation of the starting amine.

Materials:

-

2-Bromo-5-(chloromethyl)furan

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-Bromo-5-(chloromethyl)furan (1.0 equivalent) in acetonitrile (0.3 M).[2]

-

Add morpholine (1.5 equivalents) and potassium carbonate (2.0 equivalents).[2]

-

Heat the mixture to 60-80°C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.[2]

-

After cooling to room temperature, filter off the solid potassium salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify by flash column chromatography if necessary.

Protocol 3: S-Alkylation with a Thiol (Synthesis of a Thioether)

This protocol details the reaction with thiophenol.

Rationale: Thiolates are excellent, "soft" nucleophiles that react efficiently in SN2 reactions. A mild base is sufficient to generate the thiolate in situ.

Materials:

-

2-Bromo-5-(chloromethyl)furan

-

Thiophenol

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 2-Bromo-5-(chloromethyl)furan (1.0 equivalent), thiophenol (1.1 equivalents), and cesium carbonate (1.5 equivalents).

-

Add anhydrous DMF (0.4 M).

-

Stir the mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC/LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 25 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Quantitative Data Summary

The following table provides an overview of typical reaction conditions and expected outcomes for the selective nucleophilic substitution at the chloromethyl position of 2-Bromo-5-(chloromethyl)furan. Yields are representative and may vary based on reaction scale and purification efficiency.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |

| Oxygen | Methanol | NaH | THF | 0 to RT | 4-6 | 85-95% |

| Nitrogen | Morpholine | K₂CO₃ | Acetonitrile | 80 | 6-12 | 90-98% |

| Sulfur | Thiophenol | Cs₂CO₃ | DMF | RT | 3-5 | 88-96% |

| Carbon | Sodium Cyanide | - | DMSO | RT | 2-4 | >90% |

Workflow and Mechanistic Representation

The general workflow for a selective SN2 reaction on 2-Bromo-5-(chloromethyl)furan is outlined below.

Caption: A generalized workflow for nucleophilic substitution.

The SN2 mechanism at the chloromethyl group proceeds via a backside attack by the nucleophile, leading to an inversion of configuration (though not relevant for a -CH₂Cl group) and displacement of the chloride leaving group in a single, concerted step.

Caption: Concerted SN2 reaction mechanism.

Conclusion and Future Perspectives

2-Bromo-5-(chloromethyl)furan is a potent and selective building block for chemical synthesis. The marked difference in reactivity between the chloromethyl and bromo substituents allows for reliable and high-yielding SN2 reactions at the side chain while leaving the vinyl bromide intact for subsequent transformations, such as cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound, enabling the rapid generation of diverse molecular libraries for applications in drug discovery, agrochemicals, and materials science.

References

- Chemical Engineering Transactions. (n.d.). The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling.

- Khan Academy. (n.d.). Nucleophilic substitution reactions.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

- MDPI. (n.d.). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan.

- Furan: A Promising Scaffold for Biological Activity. (n.d.).

- BLD Pharm. (n.d.). 2-Bromo-5-(chloromethyl)furan.

- Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction.

- ResearchGate. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF).

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- RSC Publishing. (2015, May 25). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF).

- Wikipedia. (n.d.). DOx.

- RSC Publishing. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- ACS Publications. (n.d.). Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles. The Journal of Organic Chemistry.

- PubMed Central. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.

- ResearchGate. (2025, August 7). Nucleophilic substitution in the side chain of five membered heterocycles. II. Reaction of furan, thiophene and benzene sulphonyl chlorides with aniline in acetonitrile and benzene.

- RSC Publishing. (n.d.). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry.

- RSC Publishing. (n.d.). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Green Chemistry.

Sources

Application Notes and Protocols for 2-Bromo-5-(chloromethyl)furan as a Bifunctional Building Block

Introduction: Unlocking Molecular Complexity with a Versatile Furan Synthon

In the landscape of modern synthetic chemistry, the quest for building blocks that offer both versatility and precise control over molecular architecture is paramount. 2-Bromo-5-(chloromethyl)furan emerges as a powerful and strategic synthon, particularly for researchers, scientists, and drug development professionals. Its bifunctional nature, featuring two orthogonally reactive sites—a brominated carbon amenable to cross-coupling reactions and a chloromethyl group primed for nucleophilic substitution—provides a gateway to a diverse array of complex molecular scaffolds. This guide delves into the strategic application of this building block, offering in-depth technical insights and field-proven protocols to harness its full synthetic potential. The furan core itself is a privileged scaffold in medicinal chemistry, known to act as a bioisostere for phenyl rings, which can enhance metabolic stability and drug-receptor interactions[1].

Core Reactivity and Strategic Considerations

The synthetic utility of 2-Bromo-5-(chloromethyl)furan lies in the differential reactivity of its two halogenated positions. The sp²-hybridized C-Br bond at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. Conversely, the sp³-hybridized C-Cl bond of the chloromethyl group at the 5-position is susceptible to nucleophilic attack, behaving as a benzylic-like halide.

This disparity in reactivity allows for a stepwise, controlled functionalization, enabling the construction of complex molecules that would otherwise require lengthy synthetic sequences. The key to unlocking this potential is the strategic selection of reaction conditions to favor one transformation over the other.

Section 1: Selective Functionalization of the C-Br Bond via Cross-Coupling Reactions

The bromofuran moiety is a versatile platform for the formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for this purpose.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a robust method for creating C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and vinyl-substituted furans. The reaction proceeds with high selectivity at the C-Br bond, leaving the chloromethyl group intact for subsequent transformations.

Causality Behind Experimental Choices: The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for an efficient Suzuki-Miyaura reaction. Pd(PPh₃)₄ is a common and effective catalyst for this transformation. The base, typically an aqueous solution of a carbonate or phosphate, is essential for the transmetalation step of the catalytic cycle. The solvent system, often a mixture of an organic solvent like dioxane or toluene with water, facilitates the interaction of the organic-soluble and water-soluble components.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of brominated furans and thiophenes.

| Reagent | Molar Equiv. | Amount |

| 2-Bromo-5-(chloromethyl)furan | 1.0 | (e.g., 1 mmol, 208.4 mg) |

| Arylboronic Acid | 1.1 | (e.g., 1.1 mmol) |

| Pd(PPh₃)₄ | 0.03 | (e.g., 0.03 mmol, 34.7 mg) |

| K₂CO₃ (2 M aqueous solution) | 2.0 | (e.g., 2 mmol, 1 mL) |

| 1,4-Dioxane | - | 4 mL |

Step-by-Step Methodology:

-

To a reaction vessel, add 2-Bromo-5-(chloromethyl)furan, the arylboronic acid, and Pd(PPh₃)₄.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

-

Add the 1,4-dioxane and the aqueous K₂CO₃ solution.

-

Seal the vessel and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Stepwise workflow for the selective Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromofuran and a terminal alkyne. This reaction is invaluable for creating extended π-systems and for accessing precursors for further transformations. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.

Causality Behind Experimental Choices: The Sonogashira reaction relies on a synergistic catalytic system. The palladium catalyst activates the C-Br bond, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. A base, typically an amine like triethylamine, is required to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.

Experimental Protocol: Selective Sonogashira Coupling

This protocol is based on established methods for Sonogashira couplings with bromoarenes[2].

| Reagent | Molar Equiv. | Amount |

| 2-Bromo-5-(chloromethyl)furan | 1.0 | (e.g., 1 mmol, 208.4 mg) |

| Terminal Alkyne | 1.2 | (e.g., 1.2 mmol) |

| PdCl₂(PPh₃)₂ | 0.02 | (e.g., 0.02 mmol, 14.0 mg) |

| CuI | 0.04 | (e.g., 0.04 mmol, 7.6 mg) |

| Triethylamine (Et₃N) | 2.0 | (e.g., 2 mmol, 0.28 mL) |

| THF | - | 5 mL |

Step-by-Step Methodology:

-

To a degassed solution of 2-Bromo-5-(chloromethyl)furan in THF and Et₃N, add PdCl₂(PPh₃)₂ and CuI under an inert atmosphere.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or GC-MS). Reaction times can vary from 2 to 24 hours.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water or a dilute aqueous solution of NH₄Cl.

-

Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Section 2: Selective Functionalization of the Chloromethyl Group via Nucleophilic Substitution

The chloromethyl group at the 5-position of the furan ring is highly reactive towards nucleophiles, behaving similarly to a benzylic halide. This allows for the introduction of a wide range of functional groups, including ethers, amines, azides, and thioethers, while leaving the C-Br bond at the 2-position intact.

Causality Behind Experimental Choices: The reactivity of the chloromethyl group is due to the stability of the carbocation-like transition state, which is stabilized by the adjacent furan ring. The choice of solvent and base (if necessary) is crucial for controlling the reaction. For many nucleophiles, a polar aprotic solvent like DMF or acetonitrile is suitable. The addition of a non-nucleophilic base may be required to scavenge the HCl byproduct.

O-Alkylation: Synthesis of Furan Ethers

Reaction with alcohols or alkoxides provides a straightforward route to furan ethers. The analogous conversion of 5-(chloromethyl)furfural to 5-(methoxymethyl)furfural is a well-documented process[3].

Experimental Protocol: O-Alkylation with Sodium Methoxide

| Reagent | Molar Equiv. | Amount |

| 2-Bromo-5-(chloromethyl)furan | 1.0 | (e.g., 1 mmol, 208.4 mg) |

| Sodium Methoxide (25% in MeOH) | 1.2 | (e.g., 1.2 mmol, 0.27 mL) |

| Methanol (anhydrous) | - | 5 mL |

Step-by-Step Methodology:

-

Dissolve 2-Bromo-5-(chloromethyl)furan in anhydrous methanol in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the sodium methoxide solution dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, quench by adding a few drops of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, dry over MgSO₄, filter, and concentrate.

-

Purify by column chromatography if necessary.

N-Alkylation: Synthesis of Furan Amines

Primary and secondary amines readily displace the chloride to form the corresponding secondary and tertiary amines, respectively. These furan-containing amines are valuable scaffolds in medicinal chemistry.

Experimental Protocol: N-Alkylation with a Primary Amine

| Reagent | Molar Equiv. | Amount |

| 2-Bromo-5-(chloromethyl)furan | 1.0 | (e.g., 1 mmol, 208.4 mg) |

| Primary Amine (e.g., Benzylamine) | 2.2 | (e.g., 2.2 mmol, 0.24 mL) |

| Acetonitrile (anhydrous) | - | 5 mL |

Step-by-Step Methodology:

-

Dissolve 2-Bromo-5-(chloromethyl)furan in anhydrous acetonitrile.

-

Add the primary amine to the solution. The excess amine acts as a base to neutralize the HCl formed.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water and brine.

-

Dry the organic layer and concentrate.

-

Purify the product by column chromatography.

Section 3: Orthogonal, Stepwise Functionalization Strategy

The true power of 2-Bromo-5-(chloromethyl)furan is realized when its two reactive sites are functionalized in a controlled, stepwise manner. The typical strategy involves first performing the palladium-catalyzed cross-coupling reaction, which generally requires more forcing conditions, followed by the milder nucleophilic substitution.

Diagram: Orthogonal Functionalization Strategy

Caption: A strategic pathway for the dual functionalization of the furan core.

Section 4: Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Toxicity: Halogenated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Always consult the MSDS of related compounds and perform a thorough risk assessment before use.

Conclusion

2-Bromo-5-(chloromethyl)furan is a highly valuable bifunctional building block that offers a streamlined approach to the synthesis of complex, substituted furan derivatives. By leveraging the orthogonal reactivity of the bromo and chloromethyl groups, researchers can strategically and selectively introduce a wide range of functionalities. The protocols and insights provided in this guide serve as a foundation for the application of this versatile synthon in drug discovery, materials science, and other areas of chemical research.

References

-

Razafindrainibe, F., et al. "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes." ePrints Soton, University of Southampton. [Link]

-

Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(8), 4281-4284. [Link]

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 123-134. [Link]

-

Teixeira, A. R., et al. (2021). The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions, 86, 265-270. [Link]

-

Dutta, S., et al. (2021). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Catalysts, 11(12), 1487. [Link]

-

Al-Masum, M. A., & Al-Ghamdi, Y. A. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 12(1), 1-9. [Link]

Sources

Procedure for the alkylation of amines with 2-Bromo-5-(chloromethyl)furan

Application Note: Precision Alkylation of Amines with 2-Bromo-5-(chloromethyl)furan

Executive Summary

This guide details the protocol for the

Chemical Context & Safety Profile

The Electrophile: 2-Bromo-5-(chloromethyl)furan

-

Structure: A furan ring substituted at the 2-position with a bromine atom and at the 5-position with a chloromethyl group.[1]

-

Electronic Effects: The 2-bromo substituent exerts an inductive electron-withdrawing effect (-I), which slightly deactivates the furan ring compared to unsubstituted furans. This is advantageous as it increases the stability of the molecule against acid-catalyzed polymerization, a common issue with alkyl furans. However, the chloromethyl group remains a potent electrophile (comparable to benzyl chloride).

-

Reactivity: The reaction proceeds via an

mechanism .[2][3] The transition state is stabilized by the adjacent furan oxygen lone pair (similar to benzylic stabilization), making the chloride a facile leaving group.

Critical Safety Hazards

-

Lachrymator & Vesicant: This compound acts as a powerful mucous membrane irritant. All operations must be performed in a properly functioning fume hood.

-

Storage: The reagent is prone to degradation. Store at -20°C under an inert atmosphere (Argon/Nitrogen).

Reaction Mechanism

The reaction follows a bimolecular nucleophilic substitution (

Figure 1: Mechanistic pathway for the mono-alkylation of amines. Control of stoichiometry prevents the "SideProduct" pathway.

Optimization Matrix

Before scaling up, select conditions based on your specific amine substrate.

| Variable | Method A: Standard | Method B: Sensitive/Valuable Amine | Method C: Non-Nucleophilic |

| Substrate Scope | Robust primary/secondary amines | Complex, expensive, or multifunctional amines | Weakly nucleophilic amines (e.g., anilines) |

| Solvent | Acetonitrile (MeCN) | DMF (Anhydrous) | DMF or NMP |

| Base | DIPEA (Hunig's Base, 2.0 equiv) | NaH (1.1 equiv) or | |

| Stoichiometry | 1.0 eq Halide : 1.2 eq Amine | 1.0 eq Halide : 1.0 eq Amine | 1.0 eq Halide : 1.5 eq Amine |

| Temperature | 0°C | -10°C | RT |

| Key Advantage | Simple workup, cost-effective | Homogeneous, faster rates | Forces reaction for weak nucleophiles |

Detailed Experimental Protocol (Method A: Standard)

Objective: Synthesis of N-substituted-1-(5-bromo-2-furyl)methanamine.

Materials:

-

Amine Substrate: 1.0 mmol

-

2-Bromo-5-(chloromethyl)furan: 1.0 mmol (195.44 mg)

-

Potassium Carbonate (

): 3.0 mmol (414 mg) - Finely ground -

Acetonitrile (MeCN): 5.0 mL (Reagent Grade)

-

Sodium Iodide (NaI): 0.1 mmol (15 mg) - Catalyst (Finkelstein)

Step-by-Step Procedure:

-

Preparation of Nucleophile Suspension:

-

In a 20 mL scintillation vial equipped with a magnetic stir bar, suspend the amine (1.0 mmol) and

(3.0 mmol) in MeCN (4.0 mL). -

Optional: Add NaI (0.1 mmol) to generate the more reactive iodide in situ (accelerates reaction 2-5x).

-

Stir at Room Temperature (RT) for 10 minutes to ensure homogeneity of the suspension.

-

-

Controlled Addition:

-

Cool the reaction vial to 0°C (ice/water bath).

-

Dissolve 2-Bromo-5-(chloromethyl)furan (1.0 mmol) in the remaining MeCN (1.0 mL).

-

Add the furan solution dropwise to the amine suspension over 5 minutes.

-

Rationale: Low temperature and slow addition keep the concentration of electrophile low relative to the amine, favoring mono-alkylation over dialkylation.

-

-

Reaction Phase:

-

Allow the mixture to warm naturally to RT.

-

Stir for 4–12 hours . Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes) or LCMS.

-

Endpoint: Disappearance of the UV-active furan starting material (

).

-

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL).

-

Wash with Water (

) to remove inorganic salts and DMF/MeCN. -

Wash with Brine (10 mL).

-

Dry the organic layer over anhydrous

. -

Filter and concentrate under reduced pressure (Rotavap, bath temp < 40°C). Note: Do not overheat; furan amines can be heat-sensitive.

-

-

Purification:

-

Purify the crude residue via silica gel flash chromatography.

-

Eluent: Gradient of 0%

50% EtOAc in Hexanes. -

Note: If the product is a secondary amine, add 1% Triethylamine (

) to the eluent to prevent streaking on silica.

-

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Poly-alkylation (Dialkylation) | High concentration of electrophile relative to amine. | Use Method B (slow addition) or increase amine equivalents to 1.5–2.0. |

| Low Yield / Decomposition | Furan ring polymerization due to acidity or heat. | Ensure base is present before adding electrophile. Keep workup temp <40°C. |

| Incomplete Reaction | Poor nucleophilicity of amine. | Add NaI (0.1 eq) (Finkelstein condition) or switch solvent to DMF and heat to 50°C. |

| Darkening of Reaction | Oxidation or polymerization. | Perform reaction under Nitrogen/Argon atmosphere. |

References

-

General Reactivity of Halomethyl Furans: Divald, S.; Chun, M. C.; Joullié, M. M. Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles.J. Org.[4] Chem.1976 , 41, 2835–2846.[1] Link

-

Amine Alkylation Overview: Salvatore, R. N.; Yoon, C. H.; Jung, K. W.[4] Synthesis of secondary amines.[4][5]Tetrahedron2001 , 57, 7785-7811. Link

-

Furan Stability & Handling: 5-(Chloromethyl)furfural (CMF) Handling Guide. Mascal, M. et al. Angew. Chem. Int. Ed.2008 , 47, 7924. Link

- Reagent Data:2-Bromo-5-(chloromethyl)furan Product Page.

Sources

Synthesis of furan-based pharmaceutical intermediates using 2-Bromo-5-(chloromethyl)furan

Executive Summary

This guide details the strategic utilization of 2-Bromo-5-(chloromethyl)furan (CAS: 251649-67-9) as a bifunctional building block in pharmaceutical synthesis. This scaffold offers a unique "Anchor-and-Build" capability: the highly reactive chloromethyl group (C5) serves as an electrophilic "anchor" for nucleophilic attachment, while the aryl bromide (C2) remains available for downstream "building" via metal-catalyzed cross-coupling.

This dual-reactivity profile is particularly valuable in Fragment-Based Drug Discovery (FBDD) for synthesizing kinase inhibitors, H2-receptor antagonists, and antibacterial nitro-furan analogs. This document provides optimized protocols to maximize yield while mitigating the inherent instability of the furan ring.

Chemical Profile & Reactivity Analysis

The furan ring is electron-rich (diene character), making it susceptible to oxidative degradation and acid-catalyzed ring opening (forming 1,4-dicarbonyls/humins). The substituents on this specific intermediate dictate the synthetic order of operations.

-

C5-Chloromethyl (Electrophile): This is the "kinetic" handle. It undergoes

reactions rapidly with amines, thiols, and alkoxides. -

C2-Bromo (Cross-Coupling Partner): This is the "thermodynamic" handle. It is less reactive than the alkyl chloride but participates readily in Suzuki-Miyaura, Stille, and Sonogashira couplings.